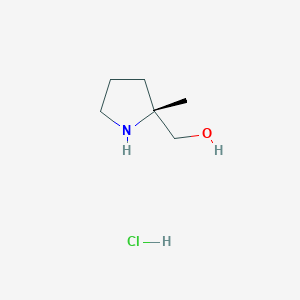

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQTMXKUQODRT-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-30-4 | |

| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride (C₆H₁₄ClNO) for Research and Development Professionals

Abstract

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its defined stereochemistry and versatile functional groups—a secondary amine (as a hydrochloride salt), a tertiary alcohol, and a chiral quaternary center—make it a valuable precursor for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthesis pathway, comprehensive protocols for handling and quality control, and a practical example of its application in a drug discovery workflow. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of starting materials are foundational to reproducible and successful research. This compound is a distinct chemical entity with specific properties that dictate its handling, reactivity, and analytical characterization.

The molecular structure features a pyrrolidine ring with a methyl and a hydroxymethyl group attached to the same carbon atom (C2). This C2 carbon is a chiral center with the (R)-configuration. The hydrochloride salt form enhances the compound's stability and crystallinity, often simplifying purification and handling compared to the free base.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | N/A |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 1523530-30-4 | [1][2] |

| PubChem CID | 91825932 | [1] |

| Typical Purity | >97% | [1] |

| Canonical SMILES | CC1(CCCN1)CO.Cl | N/A |

Significance in Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to serve as a versatile, conformationally constrained scaffold that can present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets.

The subject of this guide, with its specific (R)-configuration and quaternary center, offers a unique structural motif. Chiral building blocks like this are indispensable for modern drug development, as the biological activity of enantiomers can differ dramatically. The related, non-hydroxymethylated compound, (R)-2-methylpyrrolidine, is a known precursor for potent histamine H3 receptor antagonists and inhibitors of leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[3][4] The introduction of the hydroxymethyl group provides an additional vector for molecular elaboration, allowing for the formation of esters, ethers, or other functionalities to modulate properties such as solubility, metabolic stability, and target binding.

Caption: Key structural features and their contribution to drug discovery.

Synthesis Pathway and Handling Protocols

A robust and scalable synthesis is critical for the utility of any building block. While proprietary synthesis routes are common, a plausible pathway can be designed based on established chemical principles, starting from commercially available chiral precursors.

Proposed Retrosynthetic Analysis and Synthesis Workflow

A logical approach to synthesizing this compound begins with a readily available chiral starting material such as (R)-prolinol. The causality behind this choice is that the stereocenter at C2 is already set, avoiding costly and often low-yielding chiral resolution or asymmetric synthesis steps later on.

The workflow involves:

-

Protection: The secondary amine of (R)-prolinol is protected, typically as a carbamate (e.g., Boc), to prevent it from interfering with subsequent reactions.

-

Oxidation: The primary alcohol is oxidized to an aldehyde.

-

Grignard Reaction: A methyl Grignard reagent (CH₃MgBr) is added to the aldehyde, forming a secondary alcohol and creating the desired carbon skeleton.

-

Oxidation: The newly formed secondary alcohol is oxidized to a ketone.

-

Grignard Reaction II: A second Grignard reaction, this time with a reagent like (methoxymethyl)magnesium chloride, is performed. This is followed by an acidic workup to yield the tertiary alcohol with the hydroxymethyl group. This two-step process to build the quaternary center is a more controlled alternative to a direct, and often challenging, double addition.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions (e.g., with HCl in dioxane), which concurrently protonates the amine to form the final hydrochloride salt.

Caption: Proposed multi-step synthesis workflow.

Laboratory Handling, Storage, and Safety Protocol

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, hazard information can be inferred from structurally related molecules. Compounds like (2R)-(-)-2-Methylpyrrolidine hydrochloride are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[5][6] Therefore, stringent safety measures are necessary.

Protocol 3.2.1: Standard Operating Procedure for Safe Handling

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and ANSI-rated safety glasses with side shields or chemical splash goggles.[8]

-

Dispensing: When weighing and transferring the solid, use anti-static tools and a low-turbulence weighing enclosure if available. Avoid creating dust.

-

Spill Management: In case of a spill, cordon off the area. For small spills, gently cover with an inert absorbent material (e.g., vermiculite), collect into a sealed container using non-sparking tools, and label for hazardous waste disposal.

-

First Aid:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[7][9]

Quality Control and Analytical Methodology

Verifying the identity, purity, and stereochemical integrity of the building block is a non-negotiable step before its use in a synthetic campaign. A multi-pronged analytical approach ensures confidence in the material's quality.

Table 2: Recommended Analytical QC Specifications

| Test | Method | Exemplary Specification | Rationale |

|---|---|---|---|

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the molecular structure and connectivity. |

| Purity | HPLC-UV/CAD or GC-FID | ≥97.0% | Quantifies the main component and detects impurities. |

| Chiral Purity | Chiral HPLC or SFC | ≥99.0% enantiomeric excess (e.e.) | Confirms the correct stereoisomer is present. |

| Residual Solvent | ¹H NMR or GC-HS | Per ICH guidelines | Ensures no reactive or toxic solvents remain from synthesis. |

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (Exemplary Method)

This protocol is a self-validating system; running a known standard alongside the sample confirms system suitability and allows for accurate quantification.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (as the compound lacks a strong chromophore).

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.1 min: Return to 5% B.

-

18.1-22 min: Re-equilibrate at 5% B.

-

-

Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Application in a Prototypical Drug Discovery Workflow

To illustrate its utility, this section details the use of this compound in a common synthetic transformation: amide bond formation, a cornerstone of medicinal chemistry.

Workflow: Synthesis of a Hypothetical Amide Target

The goal is to couple the secondary amine of our building block with a carboxylic acid (e.g., 4-chlorobenzoic acid) to form a tertiary amide. The hydrochloride salt must first be neutralized to the free base in situ.

Caption: Workflow for a standard amide coupling reaction.

Protocol 5.1: Detailed Experimental Procedure for Amide Coupling

-

Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-chlorobenzoic acid (1.0 eq), this compound (1.05 eq), and a coupling agent such as HATU (1.1 eq).

-

Solvent and Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA, 2.5 eq) dropwise while stirring. The causality for using a non-nucleophilic base like DIEA is to neutralize the hydrochloride salt and the carboxylic acid without competing in the coupling reaction.

-

Reaction Execution: Stir the mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is deemed complete upon the disappearance of the limiting reagent (the carboxylic acid).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue via automated flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final amide product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is a high-value chiral building block with considerable potential in modern chemical synthesis. Its defined stereochemistry, coupled with orthogonal functional handles, provides a robust platform for the rapid generation of molecular diversity. By understanding its properties, employing robust synthetic and analytical protocols, and adhering to strict safety procedures, researchers can effectively integrate this compound into their discovery pipelines to develop novel therapeutics and other advanced materials.

References

-

PubChem. (2R)-(-)-2-Methylpyrrolidine hydrochloride. [Link]

-

PubChem. (R)-2-Pyrrolidinemethanol Hydrochloride. [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-(-)-2-甲基吡咯烷 | Sigma-Aldrich [sigmaaldrich.com]

- 4. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 5. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. louisville.edu [louisville.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Properties of (R)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with a primary alcohol and a chiral center, makes it a valuable synthon for the construction of complex molecular architectures with defined stereochemistry. This technical guide provides a comprehensive overview of the structural properties of this compound, including its chemical and physical characteristics, spectroscopic data, and key applications. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of stereocenters into this framework allows for the fine-tuning of pharmacological activity and selectivity. This compound presents a unique combination of a quaternary chiral center at the C2 position, a hydroxylmethyl group for further functionalization, and a hydrochloride salt for improved handling and solubility. Understanding its fundamental structural properties is paramount for its effective utilization in synthetic campaigns.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported in the public domain.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 1523530-30-4 | [1] |

| Appearance | Off-white to light brown solid (predicted) | [2] |

| Purity | ≥97% (typical) | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| Optical Rotation | Specific rotation value not readily available. The (R)-enantiomer is expected to be levorotatory or dextrorotatory. |

Molecular Structure and Stereochemistry

The defining feature of this compound is its stereochemistry. The "R" designation according to the Cahn-Ingold-Prelog priority rules indicates a specific three-dimensional arrangement of the substituents around the chiral C2 carbon of the pyrrolidine ring.

Figure 1: 2D representation of the this compound structure, highlighting the chiral center.

The hydrochloride salt form protonates the nitrogen atom of the pyrrolidine ring, forming a pyrrolidinium cation. This ionic character generally enhances the compound's crystallinity and solubility in polar solvents.

Spectroscopic Characterization

While a comprehensive public database of the spectra for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~1.2-1.5 ppm), the diastereotopic protons of the CH₂OH group (two doublets of doublets or a multiplet, ~3.5-3.8 ppm), and the pyrrolidine ring protons (multiplets, ~1.7-3.5 ppm). The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon at the chiral center would appear in the range of 60-70 ppm, while the methyl carbon would be found at a higher field (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300-3500 cm⁻¹), the N-H stretch of the ammonium salt (broad, ~2400-2800 cm⁻¹), and C-H stretching vibrations (~2850-3000 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent cation [M-Cl]⁺ at m/z 116.12.

Experimental Protocols

The following are generalized protocols for the structural characterization of chiral amino alcohols like this compound.

NMR Spectroscopy for Structural Elucidation

Figure 2: Workflow for NMR spectroscopic analysis.

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. 2D NMR techniques are crucial for unambiguously assigning protons and carbons in a complex cyclic system.

Determination of Optical Rotation

Figure 3: Protocol for determining optical rotation.

Trustworthiness: The specific rotation is a physical constant for a chiral compound under defined conditions. This measurement confirms the enantiomeric purity of the sample.

Synthesis and Applications

(R)-(2-Methylpyrrolidin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical agents. Its synthesis often starts from readily available chiral precursors like (R)-prolinol. A general synthetic approach involves the protection of the amine, followed by the introduction of the methyl group and subsequent deprotection.

This chiral building block is particularly valuable in the development of:

-

Catalysts for Asymmetric Synthesis: The pyrrolidine moiety can act as a chiral ligand in metal-catalyzed reactions.

-

Novel Therapeutic Agents: Incorporation of this scaffold into larger molecules can impart specific stereochemical properties that are crucial for biological activity. For instance, pyrrolidine derivatives are found in drugs targeting a wide range of receptors and enzymes.

Conclusion

This compound is a structurally important and versatile chiral building block. While detailed experimental data on its physical and some spectroscopic properties are not widely published, its chemical identity and stereochemistry are well-defined. The protocols and predicted data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further experimental characterization by the scientific community will undoubtedly enhance its application in the discovery and development of new medicines.

References

-

(2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

(2-methylpyrrolidin-2-yl)methanol. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents. (n.d.).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride from L-Proline

Abstract

(R)-(2-Methylpyrrolidin-2-yl)methanol is a valuable chiral building block, or synthon, frequently utilized in the development of novel pharmaceutical agents. Its rigid, stereodefined structure is a key component in various biologically active molecules. This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, starting from the readily available and inexpensive chiral pool starting material, L-proline. The guide elucidates a multi-step synthetic strategy that involves the creation of a quaternary stereocenter, reduction, and a crucial stereochemical inversion. Each step is presented with detailed protocols, mechanistic insights, and justifications for the chosen methodologies, reflecting field-proven experience. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a drug is often intrinsically linked to its three-dimensional structure.[1] Chiral amino alcohols, in particular, are privileged scaffolds found in numerous therapeutics.[2] The target molecule, (R)-(2-Methylpyrrolidin-2-yl)methanol, features a quaternary stereocenter at the C2 position, presenting a significant synthetic challenge.

This guide outlines a robust and logical synthetic sequence commencing with L-proline, a natural amino acid with (S)-stereochemistry. The core strategy hinges on three key transformations:

-

Stereoselective Methylation: The initial C2 stereocenter of L-proline is used to direct the diastereoselective installation of a methyl group, creating the quaternary carbon center of (S)-2-methylproline.

-

Functional Group Reduction: The carboxylic acid moiety of the (S)-2-methylproline intermediate is reduced to a primary alcohol, yielding (S)-(2-methylpyrrolidin-2-yl)methanol.

-

Stereochemical Inversion: A Mitsunobu reaction is employed to invert the stereochemistry of the alcohol from (S) to the desired (R) configuration.

Finally, the enantiomerically pure (R)-amino alcohol is converted to its hydrochloride salt to enhance stability and ease of handling. This strategic approach leverages the inherent chirality of the starting material to build complexity and addresses the stereochemical requirements of the final product through a well-established inversion protocol.

Overall Synthetic Pathway

The multi-step synthesis is visualized below, providing a roadmap from the starting material to the final product.

Caption: Diastereoselective methylation via a chiral auxiliary.

Experimental Protocol: (S)-2-Methylproline

-

Auxiliary Formation: A suspension of L-proline (1.0 eq) in a non-polar solvent like pentane is heated to reflux with pivalaldehyde (6.0 eq) and a catalytic amount of trifluoroacetic acid, with azeotropic removal of water using a Dean-Stark trap. After completion, the solvent is removed under reduced pressure to yield the bicyclic auxiliary. [3]2. Methylation: The auxiliary (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. A solution of LDA (1.3 eq), freshly prepared from diisopropylamine and n-butyllithium, is added slowly. After stirring for 45 minutes, methyl iodide (1.3 eq) is added. The reaction is allowed to warm slowly to 0 °C over 3 hours before quenching with a saturated aqueous solution of ammonium chloride. [3]3. Hydrolysis and Isolation: The crude methylated auxiliary is extracted and concentrated. It is then hydrolyzed by refluxing in 3 N hydrochloric acid for 1-2 hours. After removing the water under reduced pressure, the residue containing (S)-2-methylproline hydrochloride is purified via ion-exchange chromatography to yield the free amino acid. [3]

Step 2: Reduction to (S)-(2-Methylpyrrolidin-2-yl)methanol

With the quaternary amino acid in hand, the next step is the reduction of the carboxylic acid to a primary alcohol. This transformation requires a potent reducing agent capable of reducing carboxylic acids, such as Lithium Aluminum Hydride (LiAlH₄). Sodium borohydride (NaBH₄) is not strong enough for this purpose. [4][5] Mechanism Insight: LiAlH₄ Reduction The reduction proceeds via the formation of an aluminum-alkoxide complex. The highly nucleophilic hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the carboxylic acid. An initial acid-base reaction occurs between the acidic proton of the carboxylic acid and a hydride, releasing hydrogen gas. [6][7]Subsequent additions of hydride lead to an aldehyde intermediate, which is immediately reduced further to the primary alcohol. A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the final alcohol product.

Experimental Protocol: (S)-(2-Methylpyrrolidin-2-yl)methanol

-

Setup: A flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with LiAlH₄ (approx. 2.0-3.0 eq) suspended in anhydrous THF and cooled to 0 °C.

-

Addition: A solution of (S)-2-methylproline (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Caution: Vigorous hydrogen gas evolution occurs.

-

Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The reaction is cooled to 0 °C and quenched by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that can be easily filtered off.

-

Isolation: The filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude (S)-(2-methylpyrrolidin-2-yl)methanol, which can be purified by vacuum distillation or column chromatography.

Part B: Stereochemical Inversion

To obtain the desired (R)-enantiomer, the stereocenter of the (S)-alcohol must be inverted. The Mitsunobu reaction is the gold standard for achieving this transformation with a high degree of stereochemical fidelity, proceeding via an Sₙ2 mechanism that guarantees inversion of configuration.

Step 3: Mitsunobu Inversion to (R)-(2-Methylpyrrolidin-2-yl)methanol

The reaction involves activating the alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation creates a good leaving group, which is then displaced by a nucleophile in an Sₙ2 fashion. Using a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) as the nucleophile results in an ester with inverted stereochemistry. Subsequent hydrolysis of this ester liberates the inverted alcohol.

Caption: Key stages of the Mitsunobu reaction for stereochemical inversion.

Experimental Protocol: Mitsunobu Inversion

-

Reaction Setup: To a solution of (S)-(2-methylpyrrolidin-2-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C, DIAD (1.5 eq) is added dropwise. The amine on the pyrrolidine ring should be protected (e.g., as a Boc carbamate) prior to this step to prevent side reactions.

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight.

-

Isolation of Ester: The solvent is removed, and the crude residue is purified by column chromatography on silica gel to separate the desired (R)-benzoate ester from triphenylphosphine oxide and other byproducts.

-

Hydrolysis: The purified ester is dissolved in a mixture of methanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Isolation: The reaction is neutralized, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield the crude (R)-(2-methylpyrrolidin-2-yl)methanol (after deprotection if necessary).

Part C: Final Salt Formation and Characterization

Step 4: Hydrochloride Salt Formation

Converting the final amino alcohol to its hydrochloride salt is a standard final step. The salt form is typically a crystalline, non-hygroscopic solid that is easier to handle, purify, and store than the free base, which is often an oil.

Experimental Protocol: Hydrochloride Salt Formation

-

The purified (R)-(2-methylpyrrolidin-2-yl)methanol free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final this compound. [8]

Purification and Characterization

Throughout the synthesis, intermediates and the final product must be rigorously purified and characterized to ensure identity and purity.

| Technique | Purpose |

| Column Chromatography | Purification of non-crystalline intermediates and the final free base. |

| Recrystallization | Final purification of the hydrochloride salt. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of all intermediates and the final product. [9] |

| Mass Spectrometry (MS) | Determination of molecular weight. [10] |

| Infrared (IR) Spectroscopy | Identification of key functional groups (O-H, N-H, C=O). |

| Chiral HPLC | Determination of enantiomeric excess (e.e.) of the final product to confirm the success of the stereochemical inversion. [11][12] |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (argon or nitrogen) with anhydrous solvents. Quenching must be performed slowly and at low temperatures.

-

Grignard Reagents (if used): Also water-sensitive and flammable. Must be handled under anhydrous conditions.

-

LDA/n-Butyllithium: Pyrophoric and water-sensitive. Handle with extreme care under an inert atmosphere.

-

DIAD/DEAD: Potentially explosive and toxic. Handle in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, is mandatory at all times.

Conclusion

This guide details a comprehensive and logical synthetic route for the preparation of enantiomerically pure this compound from L-proline. By combining diastereoselective methylation, powerful reduction chemistry, and a definitive stereochemical inversion via the Mitsunobu reaction, this pathway successfully navigates the challenges of creating a quaternary stereocenter and achieving the correct final stereochemistry. The protocols and mechanistic discussions herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.

References

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]

-

L-Proline, 2-methyl-. Organic Syntheses Procedure. Available at: [Link]

-

Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. Available at: [Link]

- Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. Google Patents.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Chemistry Steps. Available at: [Link]

-

(2-methylpyrrolidin-2-yl)methanol (C6H13NO). PubChem. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - (2-methylpyrrolidin-2-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Chiral Pool Synthesis of (R)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride

Introduction

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a valuable chiral building block in the synthesis of various pharmacologically active compounds.[1] Its rigid pyrrolidine scaffold and defined stereochemistry make it a crucial component for creating molecules with specific three-dimensional orientations, which is often paramount for biological activity. This guide details a robust and well-established method for the synthesis of this compound, starting from a readily available and inexpensive chiral precursor, (R)-pyroglutamic acid. This approach, known as chiral pool synthesis, leverages the inherent chirality of natural products to produce enantiomerically pure target molecules, bypassing the need for challenging asymmetric synthesis or chiral resolution steps.[2]

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an in-depth discussion of the chemical principles that underpin each transformation.

Retrosynthetic Analysis and Strategy

The synthetic strategy is best understood by first examining the target molecule retrosynthetically. The primary disconnection of the hydrochloride salt leads to the free amine, (R)-(2-Methylpyrrolidin-2-yl)methanol. The core challenge is the stereoselective construction of the quaternary chiral center at the C2 position of the pyrrolidine ring. A logical approach is to introduce the methyl group via a nucleophilic addition to a carbonyl group. This leads back to a lactam precursor, which in turn can be derived from a protected form of (R)-pyroglutamic acid.

The chosen chiral precursor, (R)-pyroglutamic acid, is an inexpensive and readily available amino acid derivative.[3][4] The synthesis involves three main stages:

-

Protection and Esterification: The amine of (R)-pyroglutamic acid is protected, and the carboxylic acid is converted to an ester to prevent side reactions in the subsequent step.

-

Grignard Reaction: The key quaternary stereocenter is constructed by reacting the protected pyroglutamate ester with two equivalents of a methyl Grignard reagent.

-

Reduction and Deprotection: The resulting intermediate is reduced, and the protecting group is removed, followed by formation of the hydrochloride salt.

Synthetic Pathway and Experimental Protocols

Step 1: N-Protection and Esterification of (R)-Pyroglutamic Acid

The synthesis commences with the protection of the secondary amine of (R)-pyroglutamic acid as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is chosen for its stability under the conditions of the subsequent Grignard reaction and its facile removal under acidic conditions.[5] The carboxylic acid is then converted to a methyl ester to activate the carbonyl group for nucleophilic attack.

Reaction Scheme:

(R)-Pyroglutamic Acid → N-Boc-(R)-pyroglutamic acid → N-Boc-(R)-pyroglutamic acid methyl ester

Experimental Protocol:

-

N-Boc Protection: To a solution of (R)-pyroglutamic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like sodium hydroxide (1.1 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The product is then extracted with an organic solvent.

-

Esterification: The crude N-Boc-(R)-pyroglutamic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed. Alternatively, a milder esterification agent like trimethylsilyldiazomethane can be used. After completion, the reaction is neutralized, and the solvent is removed under reduced pressure to yield the desired ester.

Step 2: Grignard Reaction for Quaternary Center Formation

This is the pivotal step where the C2 quaternary stereocenter is created. The N-Boc-(R)-pyroglutamic acid methyl ester is treated with an excess (at least two equivalents) of methylmagnesium bromide (CH₃MgBr). The first equivalent of the Grignard reagent adds to the ester carbonyl, leading to the elimination of the methoxy group and the in-situ formation of a ketone intermediate.[6][7] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][9]

Reaction Scheme:

N-Boc-(R)-pyroglutamic acid methyl ester + 2 CH₃MgBr → Intermediate Tertiary Alcohol

Experimental Protocol:

-

A solution of N-Boc-(R)-pyroglutamic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of methylmagnesium bromide (2.2 eq) in diethyl ether is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Reduction, Deprotection, and Salt Formation

The intermediate from the Grignard reaction contains a lactam (cyclic amide) carbonyl group which needs to be reduced to a methylene group to form the pyrrolidine ring. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. Subsequently, the Boc protecting group is removed under acidic conditions.[10] The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Reaction Scheme:

Intermediate Tertiary Alcohol → (R)-(2-Methylpyrrolidin-2-yl)methanol → this compound

Experimental Protocol:

-

Reduction: The crude tertiary alcohol from the previous step is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in THF at 0 °C. The mixture is then heated to reflux for several hours. After cooling, the reaction is quenched sequentially with water, 15% aqueous NaOH, and water again. The resulting solids are filtered off, and the filtrate is concentrated.

-

Deprotection and Salt Formation: The crude product from the reduction is dissolved in a suitable solvent like diethyl ether or methanol. An ethereal solution of hydrogen chloride (HCl) is then added until the solution becomes acidic. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.[11]

Data Summary

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | N-Protection & Esterification | (R)-Pyroglutamic Acid | N-Boc-(R)-pyroglutamic acid methyl ester | 85-95 |

| 2 | Grignard Reaction | N-Boc-(R)-pyroglutamic acid methyl ester | N-Boc protected tertiary alcohol | 70-85 |

| 3 | Reduction, Deprotection & Salt Formation | N-Boc protected tertiary alcohol | (R)-(2-Methylpyrrolidin-2-yl)methanol HCl | 65-80 |

Conclusion

This guide outlines a reliable and efficient chiral pool synthesis of this compound from (R)-pyroglutamic acid. The key advantages of this route are the use of an inexpensive and enantiomerically pure starting material, and a straightforward sequence of high-yielding reactions. The described protocols are robust and have been widely applied in both academic and industrial settings. This synthesis provides a practical and scalable method for accessing a valuable chiral building block for drug discovery and development.

References

-

Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Retrieved from [Link]

-

Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. J. Chem. Soc., Chem. Commun., 709-711. Retrieved from [Link]

-

Chembk. (n.d.). [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

YouTube. (2013, March 27). Esters and Grignard reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

-

Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

YouTube. (2022, October 16). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]

-

NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Chem-Impex. (n.d.). (R)-(-)-2-Methylpyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]

Spectroscopic Characterization of (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of proline, its rigid pyrrolidine scaffold and stereodefined centers make it a valuable synthon for creating complex molecular architectures with specific biological activities.[1][2] The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity and reproducibility of synthetic campaigns.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The objective is to offer a field-proven framework for researchers to unambiguously identify and characterize this compound, grounding the analysis in fundamental spectroscopic principles and established experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The hydrochloride salt form means the tertiary amine of the pyrrolidine ring is protonated, forming a quaternary ammonium ion. This has significant implications for the spectral data, particularly in NMR.

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol [3]

-

CAS Number: 1523530-30-4[3]

Molecular Structure Diagram

Caption: Structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For an amine salt, the choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used to ensure solubility and to observe exchangeable protons (OH, NH).[4] The protonation of the nitrogen atom causes a significant downfield shift for adjacent protons due to the inductive effect of the positive charge.[5]

Table 1: Representative ¹H NMR Data (500 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.89 | s (broad) | 3H | OH, N⁺H₂ |

| 3.65 - 3.78 | m | 2H | -CH ₂-OH |

| 3.40 - 3.55 | m | 2H | -N⁺H ₂-CH₂- (C5) |

| 2.10 - 2.30 | m | 2H | -CH₂- (C3) |

| 1.90 - 2.05 | m | 2H | -CH₂- (C4) |

| 1.45 | s | 3H | -CH ₃ |

Interpretation and Mechanistic Insights:

-

Exchangeable Protons (OH, N⁺H₂): In a protic solvent like methanol-d₄, the hydroxyl and ammonium protons often exchange with solvent deuterium, leading to a broad, combined signal that may be difficult to integrate precisely. In DMSO-d₆, these peaks would likely appear as distinct, broad singlets.

-

Hydroxymethyl Protons (-CH₂OH): These protons are adjacent to the chiral quaternary center (C2) and are therefore diastereotopic. They typically appear as a multiplet, or two distinct doublets of doublets (AB quartet), although this can be complicated by coupling to the hydroxyl proton.

-

Pyrrolidine Ring Protons (C3, C4, C5):

-

The protons on C5, being adjacent to the positively charged nitrogen, are the most deshielded of the ring methylene groups and appear furthest downfield (~3.40-3.55 ppm).[5]

-

The protons on C3 and C4 are further from the electron-withdrawing groups and appear in the more typical aliphatic region (~1.90-2.30 ppm). Their complex multiplet patterns arise from both geminal and vicinal coupling.

-

-

Methyl Protons (-CH₃): The methyl group is attached to the quaternary carbon (C2) and has no adjacent protons to couple with, resulting in a sharp singlet at approximately 1.45 ppm.

¹³C NMR Spectroscopy Analysis

Carbon NMR provides information on the carbon skeleton of the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Table 2: Representative ¹³C NMR Data (125 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~72.0 | C2 | Quaternary carbon, deshielded by attachment to N⁺ and the CH₂OH group. |

| ~68.5 | -C H₂OH | Carbon bearing the hydroxyl group. |

| ~48.1 | C5 | Adjacent to the protonated nitrogen, significantly shifted downfield.[5] |

| ~38.5 | C3 | Aliphatic pyrrolidine carbon. |

| ~24.0 | C4 | Aliphatic pyrrolidine carbon, typically the most upfield ring carbon. |

| ~21.5 | -C H₃ | Methyl carbon attached to the quaternary center. |

Interpretation: The chemical shifts are consistent with the proposed structure. The quaternary carbon (C2) is clearly identifiable. The downfield shift of C5 relative to C3 and C4 is a hallmark of protonation at the adjacent nitrogen atom, confirming the hydrochloride salt form.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Representative IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800 - 3000 | Strong, Broad | N⁺-H stretch (ammonium) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N⁺-H bend (ammonium) |

| ~1050 | Strong | C-O stretch (alcohol) |

Interpretation:

-

The most prominent feature is the very broad absorption band spanning from ~2800 to 3500 cm⁻¹. This is a composite of the O-H stretching from the alcohol and the N⁺-H stretching from the ammonium salt.[6][7][8] The significant broadening is a direct result of extensive intermolecular hydrogen bonding in the solid state.

-

The presence of sharp peaks in the 2850-2960 cm⁻¹ region, superimposed on the broad band, corresponds to the C-H stretching of the methyl and methylene groups.[9]

-

A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in positive ion mode is most appropriate. The analysis detects the free base form of the molecule after protonation in the source.

Table 4: Representative MS Data (ESI+)

| m/z Value | Proposed Identity |

| 116.1 | [M+H]⁺ (Protonated molecular ion) |

| 98.1 | [M+H - H₂O]⁺ |

| 85.1 | [M+H - CH₂OH]⁺ |

Interpretation:

-

The molecular formula of the free base is C₆H₁₃NO, with a monoisotopic mass of 115.10 Da.[10] The base peak observed at m/z 116.1 corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight.

-

The presence of an odd molecular weight ion is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[11][12]

-

A common fragmentation pathway for alcohols is the loss of water, leading to the peak at m/z 98.1.

-

Cyclic amines often fragment via α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[13][14] For this molecule, cleavage of the bond between C2 and the hydroxymethyl group would result in a fragment at m/z 85.1, corresponding to the loss of the CH₂OH radical.

Experimental Protocols and Workflows

The acquisition of high-quality, reproducible data is contingent upon rigorous experimental methodology.

Overall Spectroscopic Analysis Workflow

Caption: General workflow for the comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

¹H NMR: Acquire data with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans is typically sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Use a spectral width of ~240 ppm and a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[15]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Reference the spectra to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Finely grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the holder and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[15] Co-add 16-32 scans at a resolution of 4 cm⁻¹ for good signal quality.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 methanol:water.[15] A small amount of formic acid may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap analyzer.

-

Data Acquisition:

-

Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for the compound.

-

Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode over a relevant mass range (e.g., m/z 50-300).

-

-

Data Processing: The resulting spectrum of ion intensity versus m/z is analyzed to identify the molecular ion and significant fragment ions.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the effects of nitrogen protonation. FT-IR spectroscopy provides definitive evidence of the key alcohol and ammonium functional groups, while mass spectrometry confirms the molecular weight and offers insight into predictable fragmentation pathways. Together, these techniques provide a robust and self-validating dataset that unequivocally confirms the structure and identity of this important chiral building block.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available from: [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

-

JoVE. Video: Mass Spectrometry of Amines. (2023). Available from: [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. (2016). Available from: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available from: [Link]

-

LaPlanche, L. A., Rothchild, R., & Xu, Y. ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. (1992). Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available from: [Link]

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. (1965). Available from: [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. (2018). Available from: [Link]

-

Mian, M. Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. (2022). Available from: [Link]

-

PubChemLite. (2-methylpyrrolidin-2-yl)methanol (C6H13NO). Available from: [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. (2024). Available from: [Link]

-

Khlebnikov, A. F., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2023). Available from: [Link]

-

Chemdad. (2S)-2-Methylpyrrolidine-2-Methanol hydrochloride. Available from: [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. PubChemLite - (2-methylpyrrolidin-2-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Understanding and Determining the Solubility of (R)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride in Organic Solvents

Executive Summary

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its utility in creating complex, stereochemically pure active pharmaceutical ingredients (APIs) makes a thorough understanding of its physical properties essential.[1][2] Solubility, in particular, is a critical parameter that governs every stage of drug development, from reaction kinetics and process optimization to purification and final formulation.[3] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to predict, experimentally determine, and interpret the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles and provides a robust, self-validating protocol for generating reliable solubility data in the laboratory.

Physicochemical Profile and Solubility Predictions

The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound is a salt, composed of a protonated chiral amine and a chloride counter-ion. This ionic nature is the single most dominant factor influencing its solubility.

Molecular Structure Analysis:

-

Ionic Character: As a hydrochloride salt, the molecule is highly polar and capable of strong ion-dipole interactions with polar solvents.

-

Hydrogen Bonding: The structure contains a hydroxyl (-OH) group and a protonated secondary amine (R₂NH₂⁺), both of which are excellent hydrogen bond donors. The pyrrolidine nitrogen and the hydroxyl oxygen are also hydrogen bond acceptors.

-

Chirality: The molecule possesses a stereocenter at the C2 position of the pyrrolidine ring. While chirality itself does not drastically alter solubility in achiral solvents compared to its enantiomer, understanding its behavior is crucial for chiral separations and crystallizations.[4][5]

-

Hydrocarbon Scaffold: The C6 aliphatic backbone is relatively small and does not present significant steric hindrance or non-polar character to overwhelm the dominant polar and ionic features.

Predicted Solubility Based on First Principles ("Like Dissolves Like"):

The principle of "like dissolves like" provides a strong predictive framework for solubility.[6]

-

High Solubility Expected in Polar Protic Solvents: Solvents like water, methanol, and ethanol are anticipated to be excellent solvents. Their high dielectric constants can effectively solvate the ions, and their ability to both donate and accept hydrogen bonds complements the solute's structure perfectly.

-

Moderate Solubility Expected in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are expected to be moderately effective. They possess strong dipoles that can engage in dipole-ion interactions, but they lack the hydrogen bond donating capability of protic solvents, making the solvation of the chloride anion and the protonated amine less efficient.

-

Very Low to Negligible Solubility Expected in Non-Polar Solvents: Non-polar or weakly polar solvents like toluene, hexane, diethyl ether, and dichloromethane are predicted to be poor solvents. The large mismatch in polarity means these solvents cannot overcome the strong ionic lattice energy of the solid salt, leading to negligible dissolution.[7]

A Validated Protocol for Isothermal Equilibrium Solubility Determination

To move from prediction to precise quantification, a rigorous experimental method is required. The isothermal equilibrium solubility method is the gold-standard for generating reliable data. The core principle is to allow a suspension of the solute in the solvent to reach thermodynamic equilibrium at a constant temperature, after which the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Material Preparation:

-

Accurately weigh approximately 50-100 mg of this compound into several 4 mL glass vials.

-

Prepare a set of certified organic solvents of interest (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane).

-

Ensure all analytical equipment (e.g., HPLC, analytical balance) is calibrated and validated.

-

-

Sample Preparation:

-

To each vial containing the solute, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.

-

Causality Check: Adding a clear excess of solid is critical. This ensures that the solution will become saturated, which is the definition of equilibrium solubility.[3] If all the solid dissolves, the true solubility limit has not been reached, and the experiment for that solvent must be repeated with more solute.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the suspensions for a minimum of 24 hours. A 48-hour period is recommended to ensure that even slowly dissolving systems reach equilibrium.

-

Trustworthiness Check: The system is self-validating. To confirm equilibrium has been reached, samples can be taken at 24h and 48h. If the measured concentrations are statistically identical, equilibrium was achieved at 24h.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a centrifuge.

-

Centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid material, leaving a clear supernatant.

-

Causality Check: This step must be performed quickly and at the same temperature as equilibration to prevent changes in solubility. Filtration can also be used, but care must be taken to use a filter material that does not adsorb the solute (e.g., PTFE).

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL).

-

Dilute the aliquot with a suitable solvent (often the mobile phase for chromatography) to a concentration within the linear range of the analytical detector.

-

Analyze the diluted sample using a validated analytical method, such as:

-

HPLC-UV: Ideal for solutes with a chromophore. Requires method development but is highly accurate and precise.

-

Gravimetric Analysis: Involves accurately weighing the aliquot, evaporating the solvent completely, and weighing the residual solid. This method is simple but can be prone to error if the solute is volatile or hygroscopic.

-

LC-MS: Highly sensitive and specific, useful for low solubility measurements or complex matrices.

-

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the final solubility in standard units, such as mg/mL or g/100 mL, always specifying the temperature at which the measurement was made.

-

Data Summary and Interpretation

While extensive experimental data is proprietary to individual research labs, the following table summarizes the predicted solubility of this compound based on physicochemical principles. This serves as a guide for solvent selection in experimental design.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Excellent H-bonding and high polarity for ion solvation. |

| Ethanol | Polar Protic | High / Moderate | Similar to methanol but slightly lower polarity. |

| Water | Polar Protic | Very High | The benchmark polar protic solvent. |

| Acetonitrile | Polar Aprotic | Low / Moderate | High dipole moment but lacks H-bond donation. |

| DMSO | Polar Aprotic | Moderate | Very high dielectric constant can stabilize ions. |

| Ethyl Acetate | Weakly Polar | Very Low | Insufficient polarity to dissolve an ionic salt. |

| Dichloromethane | Weakly Polar | Insoluble | Low polarity and inability to solvate ions effectively. |

| Toluene | Non-Polar | Insoluble | Large polarity mismatch with the ionic solute. |

| Hexane | Non-Polar | Insoluble | Aliphatic solvent with no capacity for polar interactions. |

The relationship between solvent properties and the expected solubility outcome is visualized below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Mechanism of Action in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Asymmetric catalysis stands as a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule dictates its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive exploration of the mechanistic principles that govern asymmetric catalysis. Moving beyond a simple recitation of reaction types, we delve into the fundamental drivers of stereoselectivity, the diverse strategies for achieving it, and the advanced analytical techniques employed to elucidate complex reaction mechanisms. This document is designed to serve as a robust resource for researchers and professionals seeking to deepen their understanding and application of asymmetric catalysis in the pursuit of novel and effective pharmaceuticals.

The Fundamental Imperative: Chirality in Drug Development

The biological systems that drugs are designed to interact with are inherently chiral. This molecular "handedness" means that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of controlling stereochemistry in drug synthesis.[3] Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is not merely an academic challenge but a regulatory and safety imperative.[1][2] Asymmetric catalysis provides the most elegant and efficient means to achieve this, enabling the production of enantiomerically pure compounds and thereby enhancing therapeutic efficacy while minimizing adverse side effects.[2]

Core Principles of Stereoselective Induction

The central goal of asymmetric catalysis is to control the formation of stereoisomers. This is achieved through the use of a chiral catalyst that creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other.[2][4] The stereoselectivity of a reaction is determined by one of two controlling factors:

-

Kinetic Control: The relative rates of the competing reaction pathways determine the product distribution. The catalyst lowers the activation energy for the formation of one enantiomer more than the other.[5]

-

Thermodynamic Control: The relative stabilities of the diastereomeric products dictate the final ratio of stereoisomers. This is less common in asymmetric catalysis, where reactions are typically designed to be irreversible.[5]

Effective asymmetric induction hinges on creating a well-defined transition state where the chiral catalyst can effectively discriminate between the prochiral faces or groups of the substrate.[5] This is achieved through a combination of steric and electronic interactions between the catalyst and the substrate.[6]

The Diverse Toolkit of Asymmetric Catalysis

The field of asymmetric catalysis is broadly categorized into three main areas, each with its unique mechanistic features and applications.

3.1. Transition Metal Catalysis: The Power of Chiral Ligands

Transition metal complexes are highly versatile catalysts due to their diverse coordination geometries and electronic properties. In asymmetric catalysis, the chirality is typically introduced through chiral ligands that coordinate to the metal center.[7] These ligands create a chiral environment that directs the substrate's approach and controls the stereochemical outcome of the reaction.[6][7]

Key Mechanistic Considerations:

-

Ligand Design: The structure of the chiral ligand is paramount. Factors such as the type of donor atoms, the rigidity of the ligand backbone, and the nature and placement of chiral elements all play a crucial role in determining the catalyst's efficacy.[6] Privileged ligands, such as BINAP, Salen, and chiral dienes, have proven effective across a wide range of reactions.[6][8][9]

-

Metal-Ligand Cooperation: The metal and the ligand often work in concert to activate the substrate and control stereoselectivity. For instance, in some hydrogenation reactions, the metal binds the substrate while the ligand's chiral framework dictates the facial selectivity of hydride delivery.

-

Stereogenic Metal Centers: In some cases, the metal center itself can be the source of chirality. The coordination of achiral ligands to a metal can create a chiral-at-metal complex that can induce enantioselectivity.[10]

Illustrative Example: Rh-Catalyzed Asymmetric Hydrogenation